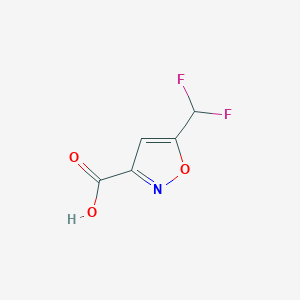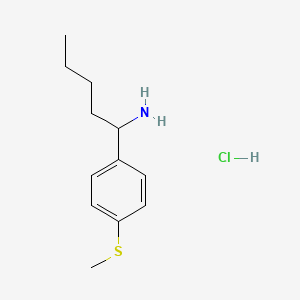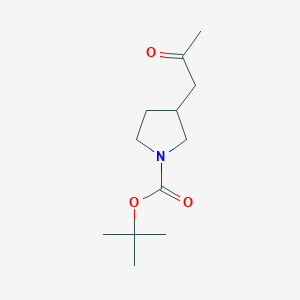
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1448246-69-2 . It has a molecular weight of 227.3 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3/c1-9(14)7-10-5-6-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 227.3 .Applications De Recherche Scientifique
Asymmetric Synthesis of N-heterocycles
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate and its derivatives have been extensively explored in the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines. These compounds serve as key intermediates in the synthesis of structurally diverse molecules with potential therapeutic applications. The utilization of chiral auxiliaries like tert-butanesulfinamide has been particularly highlighted for enabling enantioselective transformations, offering a versatile approach to access these valuable heterocyclic scaffolds (Philip et al., 2020).
Role in Pyrrolidine-Based Drug Discovery
Pyrrolidine rings, to which this compound is closely related, are prominent in drug discovery due to their presence in numerous biologically active compounds. The saturated nature and sp3 hybridization of the pyrrolidine ring contribute significantly to the stereochemistry and 3D shape of pharmaceuticals, impacting their biological activity and interaction with biological targets. This has led to the development of numerous pyrrolidine-based compounds with varied biological profiles, demonstrating the importance of this scaffold in medicinal chemistry (Li Petri et al., 2021).
Environmental Impact and Biodegradation Studies
While not directly related to this compound, studies on related tert-butyl compounds, such as methyl tert-butyl ether (MTBE), provide insights into the environmental behavior, fate, and potential biodegradation pathways of tert-butyl-containing compounds. Research in this area focuses on understanding the mechanisms of biodegradation, environmental persistence, and the development of remediation strategies for tert-butyl-based pollutants, contributing to a broader understanding of the environmental impact of such compounds (Fiorenza & Rifai, 2003).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing the vapors, to wear protective gloves, and to wash thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)7-10-5-6-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZCIOEJRDKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



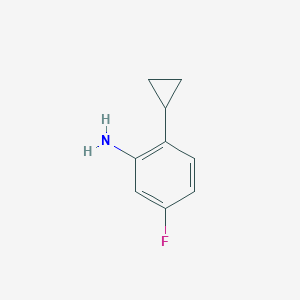
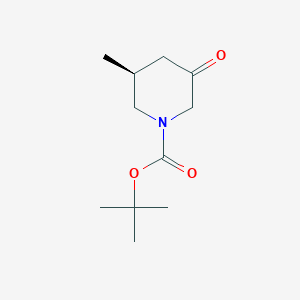
![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)
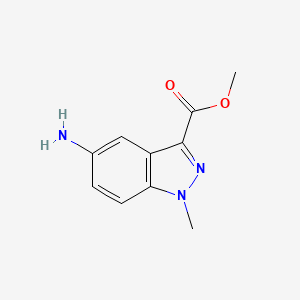

![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)
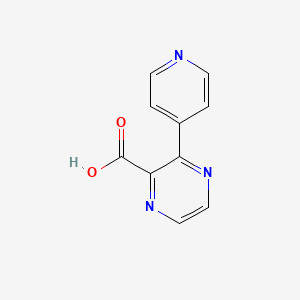
![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)

